Disperse red 1

Übersicht

Beschreibung

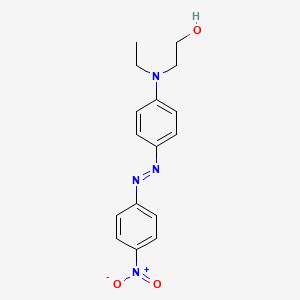

Disperse Red 1 is a synthetic dye belonging to the category of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester. It is an azobenzene dye, known for its vibrant red color and its application in various industrial and scientific fields . This compound is also recognized for its non-linear optical properties, making it valuable in the field of photonics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disperse Red 1 can be synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic amines. One common method involves the diazotization of aniline followed by coupling with N,N-diethylaniline to form the azobenzene structure . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization and drying to obtain the final dye product in a usable form .

Analyse Chemischer Reaktionen

Degradation Pathways

DR1 undergoes degradation via advanced oxidation processes (AOPs), producing intermediates with varying toxicity profiles.

Photo-Fenton Degradation

-

Mechanism : Hydroxyl radicals (·OH) attack the azo bond and aromatic rings.

Key Data :

| Parameter | Value (After 45 min) |

|---|---|

| DR1 Degradation Efficiency | 98% |

| Mineralization Efficiency | 55% |

| Acute Toxicity Removal | 100% (Daphnia similis) |

TiO₂ Photocatalysis

Degradation Efficiency by TiO₂ Type :

| TiO₂ Type | Degradation Efficiency (%) |

|---|---|

| Degussa P25 | 78 |

| Anatase | 65 |

| Acid-Synthesized | 72 |

Tautomerism

DR1 exhibits tautomerism between azo and hydrazone forms, influenced by solvent polarity and pH .

-

Hydrazone Form Dominance :

Genotoxicity

-

In Vivo Studies : Oral exposure in mice (0.0005–500 mg/kg) induced DNA damage in testicular cells and micronuclei formation .

-

Dose Dependency :

Dose (mg/kg) DNA Damage (Comet Assay) Micronuclei Frequency 0.0005 1.2-fold increase 8.5% 500 3.8-fold increase 22.1%

Mutagenicity

Surfactant Effects

-

Sodium Dodecyl Sulfate (SDS) :

Redox Additives

Wissenschaftliche Forschungsanwendungen

Environmental Applications

Photocatalytic Degradation

One significant application of Disperse Red 1 is in the study of photocatalytic degradation processes. Research has shown that titanium dioxide (TiO2) can effectively degrade this compound under UV light exposure. The degradation efficiency is influenced by the presence of surfactants, which can enhance or inhibit the photocatalytic activity depending on their concentration. A study demonstrated that the optimal conditions for degradation occur near the surfactant's critical micelle concentration, indicating a complex interaction between the dye, surfactant, and photocatalyst .

Toxicological Studies

Genotoxicity and Cytotoxicity

This compound has been extensively studied for its toxicological effects on various organisms. In one study involving male mice, oral administration of this compound resulted in significant testicular toxicity and genotoxic effects, including increased sperm abnormalities and DNA damage . The findings highlight the potential reproductive hazards associated with exposure to this dye, raising concerns about its environmental persistence and bioaccumulation.

Table 1: Summary of Toxicological Effects of this compound

| Study Reference | Organism | Dosage (mg/kg) | Observed Effects |

|---|---|---|---|

| Mice | 20 - 500 | Testicular toxicity, DNA damage | |

| Mice | 0.0005 - 500 | Micronuclei formation, gene expression changes |

Material Science Applications

Dye-Doped Polymers

In materials science, this compound has been investigated for its doping effects in polymers such as poly(methyl methacrylate). Studies have shown that doping with this compound enhances the thermomechanical and photomechanical properties of these materials. The incorporation of the dye allows for unique applications in photonic devices due to its light-responsive characteristics .

Table 2: Mechanical Properties of Doped Polymers

| Sample Type | Elastic Modulus (GPa) | Thermal Stability (K) |

|---|---|---|

| PMMA (Unannealed) | 2.80 | 343.56 |

| PMMA (Annealed) | 2.45 | 377.26 |

| DR1/PMMA (Unannealed) | 3.03 | 344.23 |

| DR1/PMMA (Annealed) | 3.06 | 361.35 |

Interaction with Biological Molecules

DNA Interaction Studies

The interaction of this compound with deoxyribonucleic acid (DNA) has been a focal point in evaluating its potential genotoxicity. Spectrophotometric analyses have demonstrated that this compound can bind to calf thymus DNA, leading to conformational changes indicative of DNA damage . This interaction underscores the importance of assessing the implications of dye exposure on genetic material.

Wirkmechanismus

The mechanism by which Disperse Red 1 exerts its effects is primarily related to its azobenzene structure. The dye undergoes trans-cis isomerization upon exposure to light, which can alter its physical and chemical properties. This photoisomerization process is crucial for its applications in photonics and optical data storage . The molecular targets and pathways involved include interactions with polymer matrices and other materials, leading to changes in their optical and mechanical properties .

Vergleich Mit ähnlichen Verbindungen

Disperse Red 9: Another azobenzene dye with similar applications but different spectral properties.

Disperse Red 11: Known for its use in textile dyeing and similar chemical structure.

Disperse Red 60: An anthraquinone dye with distinct color properties.

Uniqueness: Disperse Red 1 is unique due to its strong non-linear optical properties and its ability to undergo reversible photoisomerization. These characteristics make it particularly valuable in advanced scientific applications such as optical data storage and photonic devices .

Biologische Aktivität

Disperse Red 1 (DR1), an azo dye commonly used in textiles, has garnered attention due to its potential biological activity, particularly its interactions with DNA and its toxicological effects. This article presents a comprehensive overview of the biological activity of DR1, including its solubility, interaction with DNA, toxicity studies, and case studies that highlight its implications in environmental and health contexts.

This compound has a chemical formula of CHNO and is known for its vibrant red color. It is classified as a non-ionic dye and is primarily used in dyeing synthetic fibers. The structure consists of a nitrobenzene moiety substituted at the 4-position with a 4-[N-ethyl-N-(2-hydroxyethyl)] group, which contributes to its solubility characteristics and biological interactions .

Solubility and Interaction with DNA

Solubility Studies

Recent studies have utilized UV-Vis spectrophotometry to evaluate the solubility of DR1 in various solvents. The findings indicate that DR1 exhibits significant solubility in aqueous solutions, particularly when prepared with dispersants like Fongranal® FB. The limit of detection for DR1 in purified water was found to be , with recoveries ranging from 85.9% to 113% in environmental samples .

DNA Interaction

The interaction of DR1 with calf thymus double-stranded DNA (ds-DNA) has been investigated, revealing both hypochromic and hyperchromic effects. These effects suggest that DR1 can induce conformational changes in the DNA structure, indicating potential genotoxicity. The binding affinity of DR1 to ds-DNA raises concerns regarding its implications for genetic integrity .

Toxicological Studies

This compound's biological activity extends to its toxicological profile, which has been assessed through various studies:

Acute and Chronic Toxicity

A study evaluated the acute and chronic toxicity of DR1 on aquatic organisms across different trophic levels. The results indicated that DR1 poses significant risks to aquatic life, affecting growth and reproduction .

Immunotoxicity Assessment

In vitro studies using immortalized human keratinocytes demonstrated that DR1 can induce cytotoxic effects. The assessment included evaluating cell viability through MTT assays and measuring reactive oxygen species production, indicating oxidative stress as a mechanism of toxicity .

Case Studies

Several case studies provide insights into the real-world implications of DR1 exposure:

- Environmental Impact : A study highlighted the detection of DR1 in river water samples, emphasizing the need for monitoring textile dyes in aquatic environments due to their potential ecological risks .

- Health Implications : Research has shown that exposure to azo dyes like DR1 can lead to skin sensitization and allergic reactions in humans. Clinical evaluations have reported instances where individuals developed dermatitis after exposure to textiles dyed with azo dyes .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Formula | CHNO |

| Solubility | Soluble in water; limit of detection: |

| DNA Interaction | Induces conformational changes; potential genotoxicity |

| Toxicity to Aquatic Life | Significant acute and chronic toxicity observed |

| Immunotoxicity | Induces oxidative stress; cytotoxic effects on keratinocytes |

| Environmental Monitoring | Detected in river water; highlights ecological risks |

Eigenschaften

IUPAC Name |

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-2-19(11-12-21)15-7-3-13(4-8-15)17-18-14-5-9-16(10-6-14)20(22)23/h3-10,21H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQABOMYTOFLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062678 | |

| Record name | C.I. Disperse Red 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2872-52-8 | |

| Record name | Disperse Red 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2872-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Red 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002872528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse red 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Disperse Red 1?

A1: The molecular formula of DR1 is C16H18N4O3, and its molecular weight is 314.33 g/mol.

Q2: What spectroscopic techniques are used to characterize DR1?

A2: Various spectroscopic techniques are employed to characterize DR1, including:

- UV-Vis Spectroscopy: This technique is used to study the electronic transitions of DR1, particularly the n-π and π-π transitions associated with its azo group. [, , , , ]

- FTIR Spectroscopy: FTIR helps identify the functional groups present in DR1, such as the nitro group, the azo group, and the aromatic rings. [, , ]

- NMR Spectroscopy: NMR, particularly 1H and 13C NMR, provides detailed information about the structure and environment of DR1 molecules. [, , ]

- Raman Spectroscopy: This technique is valuable for studying the vibrational modes of DR1 molecules, especially in composite materials. [, ]

Q3: What materials are commonly used with DR1 in composite systems?

A3: DR1 is often incorporated into various host materials, including:

- Polymers: Poly(methyl methacrylate) (PMMA) [, , , , , , , , , , , , ] is a frequently used host for DR1, along with other polymers like polystyrene (PS) [, ], polycarbonate (PC) [], and polylactide (PLA). []

- Silica: DR1 is incorporated into silica matrices using sol-gel techniques, enhancing its thermal stability and enabling applications in electro-optics. [, ]

- Titanium Dioxide (TiO2): The combination of DR1 with TiO2 is explored for photocatalytic applications, particularly in the degradation of pollutants. [, , ]

- Liquid Crystals: DR1 is studied in nematic liquid crystals [, ] for its potential in dynamic holography and display technologies.

- AlPO4-5 Single Crystals: The incorporation of DR1 into the one-dimensional channels of AlPO4-5 single crystals has been investigated for second-harmonic generation applications. []

Q4: How does DR1 contribute to the functionality of these composite systems?

A4: DR1 introduces several functionalities to the composite systems:

- Nonlinear Optical Properties: DR1 exhibits significant second-order nonlinear optical properties, making it suitable for applications such as second harmonic generation [, , ] and electro-optic modulation. [, ]

- Photochromism: The trans-cis photoisomerization of DR1 upon light irradiation is utilized in various applications, including holographic data storage [, , ] and the development of photomechanical actuators. []

- Fluorescence: Although DR1 generally exhibits weak fluorescence, it can be enhanced in specific environments, making it a potential candidate for sensing applications. []

Q5: What factors influence the performance and stability of DR1 in these applications?

A5: Several factors impact the performance and stability of DR1:

- Matrix Rigidity: The rigidity of the host matrix influences the rotational freedom of DR1 molecules, affecting its ability to align under electric fields [, ] or light irradiation, impacting its nonlinear optical and photochromic properties. []

- Temperature: Elevated temperatures can lead to thermal relaxation of the poled DR1 molecules, decreasing the long-term stability of its nonlinear optical properties. [, , ]

- Light Exposure: Prolonged exposure to UV light can cause photodegradation of DR1, limiting its long-term performance in optical applications. [, ]

Q6: What are the environmental concerns associated with DR1?

A6: DR1 raises environmental concerns due to its presence in industrial wastewater, primarily from the textile industry. [, ] Conventional wastewater treatment methods often struggle to effectively remove DR1 and its degradation products. []

Q7: What is being done to address these environmental concerns?

A7: Research is focused on developing efficient and sustainable methods for removing DR1 from wastewater, including:

- Photocatalysis: The use of TiO2-based photocatalysts is a promising approach for the degradation of DR1 in aqueous solutions under UV or visible light irradiation. [, , ]

- Biosorption: Utilizing fungal biomass, such as Aspergillus niger, as a biosorbent shows potential for the removal of DR1 from aqueous solutions. [, ]

Q8: Is DR1 toxic? What are the potential health effects?

A8: Studies have shown that DR1 and its degradation products can exhibit cytotoxic, genotoxic, and mutagenic effects on various organisms. [, , , , ] More research is needed to fully understand the long-term health effects of DR1 exposure.

Q9: How is computational chemistry used in DR1 research?

A9: Computational chemistry plays a crucial role in understanding the electronic structure, optical properties, and reactivity of DR1:

- Density Functional Theory (DFT): DFT calculations provide insights into the electronic transitions responsible for the absorption spectrum of DR1 and its isomers. [, , ]

- Molecular Dynamics (MD) Simulations: MD simulations help investigate the behavior of DR1 molecules in different matrices, providing information about their orientation, mobility, and interactions with the surrounding environment. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.